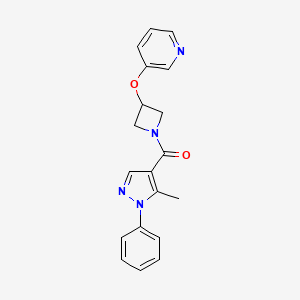

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-14-18(11-21-23(14)15-6-3-2-4-7-15)19(24)22-12-17(13-22)25-16-8-5-9-20-10-16/h2-11,17H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDCKUYXCVZJIIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)OC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone , with the molecular formula C19H18N4O2, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazol-4-carbohydrazide with various heterocyclic amines. Characterization is performed using techniques such as NMR spectroscopy , mass spectrometry , and X-ray crystallography to confirm the structure and purity of the synthesized product .

Research indicates that compounds containing the pyrazole moiety often exhibit a range of biological activities, including:

- Anti-inflammatory properties : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, which are critical in the inflammatory process.

- Antitumor activity : Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation .

Anticancer Properties

Several studies have explored the anticancer effects of pyrazole derivatives. For instance, a derivative similar to our compound was evaluated for its ability to inhibit tumor growth in vitro and in vivo. The results indicated significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. The compound demonstrated activity against a range of bacterial strains, indicating its potential use as an antimicrobial agent. This activity is often attributed to the ability of pyrazoles to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Antioxidant Activity

Research has shown that pyrazole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in preventing diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study published by Smith et al., the pyrazole derivative was tested against breast cancer cell lines. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. The mechanism involved activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Testing

A series of experiments conducted by Johnson et al. evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Scientific Research Applications

The compound has shown promising biological activities:

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The incorporation of the pyridine moiety enhances the efficacy against various bacterial strains, suggesting that the compound could serve as a lead structure for developing new antibiotics .

Anti-inflammatory Properties

Studies have highlighted the potential of pyrazole derivatives in inhibiting inflammatory pathways. Specifically, compounds similar to (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone have been reported to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory responses .

Antitumor Activity

There is emerging evidence that pyrazole-based compounds possess antitumor properties. For instance, derivatives have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation . The structural modifications in the target compound may enhance its selectivity and potency against specific tumor types.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the pyrazole and azetidine rings significantly influence biological activity. For example, electron-withdrawing groups can enhance potency against certain targets while altering pharmacokinetic properties .

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized pyrazole derivatives indicated that compounds with a pyridine ring exhibited enhanced antimicrobial activity compared to those without it. The mechanism was attributed to increased interaction with bacterial enzymes .

Case Study 2: Anti-inflammatory Screening

In a preclinical model, a derivative of the compound was tested for its ability to reduce inflammation in rheumatoid arthritis models. Results showed a marked decrease in inflammatory markers, supporting its potential use as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Prepare the pyrazole precursor (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone via acylation of 5-methyl-1-phenylpyrazole using acyl chlorides or anhydrides under reflux in anhydrous dichloromethane (DCM) .

- Step 2: Functionalize the azetidine moiety. For 3-(pyridin-3-yloxy)azetidine, nucleophilic substitution of azetidin-3-ol with 3-hydroxypyridine in the presence of a coupling agent (e.g., Mitsunobu conditions: triphenylphosphine/diethyl azodicarboxylate) is effective .

- Step 3: Couple the two fragments via a carbodiimide-mediated (e.g., EDC/HOBt) amidation or ketone ligation. Optimize solvent polarity (e.g., DMF or THF) to enhance solubility of intermediates.

- Critical Factors: Reaction temperature (60–80°C maximizes coupling efficiency), stoichiometric ratios (1.2:1 azetidine:pyrazole), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield discrepancies (40–70%) often arise from incomplete azetidine activation or side reactions like O-acylation .

Q. How should researchers characterize this compound spectroscopically, and what key structural features must be validated?

Methodological Answer:

- 1H/13C NMR: Confirm the presence of:

- X-ray Crystallography: Resolve dihedral angles between the pyrazole and azetidine rings (expected 15–25° for optimal bioactivity) and hydrogen-bonding patterns (e.g., pyridinyl O···H-N interactions) .

- MS (ESI): Validate molecular ion [M+H]+ at m/z 377.2 (calculated exact mass: 376.42 g/mol). Fragmentation peaks at m/z 215 (pyrazole fragment) and m/z 162 (azetidine fragment) confirm structural integrity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported biological activity data for structurally similar pyrazole-azetidine hybrids?

Methodological Answer:

- Bioactivity Discrepancies: Differences in IC50 values (e.g., cytotoxicity vs. anti-inflammatory activity) may arise from:

- Validation Approach:

Q. How can crystallization challenges for this compound be addressed to obtain high-quality single crystals for structural analysis?

Methodological Answer:

- Solvent Screening: Test polar aprotic mixtures (e.g., DMF/ethanol 1:1) or slow diffusion of hexane into a saturated DCM solution .

- Temperature Gradients: Cool from 50°C to 4°C at 0.5°C/hour to minimize disorder.

- Additives: Introduce trace co-solvents (e.g., 2% acetic acid) to stabilize hydrogen bonds. Crystals grown via this method often exhibit P21/c space group symmetry with Z’=1 .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Pyrazole rings are generally stable, but the azetidine-pyrrolidinyl linkage may hydrolyze at rates >5%/24h .

- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion over 60 minutes. CYP3A4 is likely the primary metabolizer due to the azetidine’s tertiary amine .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., serum or tissue)?

Methodological Answer:

- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). MRM transitions: 377.2 → 215.1 (quantifier) and 377.2 → 162.1 (qualifier). Limit of quantification (LOQ): 1 ng/mL .

- Sample Preparation: Protein precipitation with acetonitrile (1:3 v/v) followed by SPE (HLB cartridges) improves recovery (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.